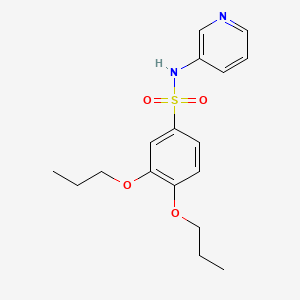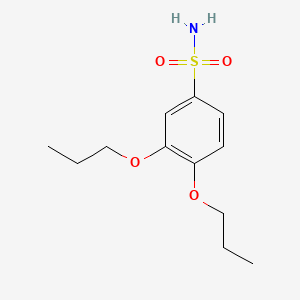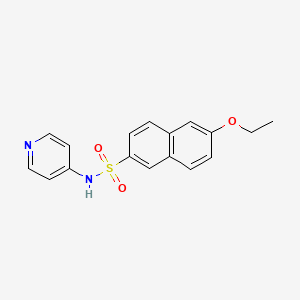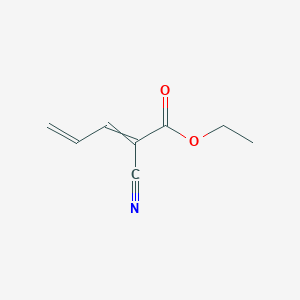
Acid Orange 89
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Orange 89 is an organic compound commonly used as a dye. Its chemical name is 2-amino-4-methyl-5-nitrobenzenesulfonic acid. This compound is known for its vibrant orange color and is widely used in various industries, including textiles, leather, and plastics .
Vorbereitungsmethoden
Acid Orange 89 is typically synthesized through a nitration reaction of methyl aniline. The process involves dissolving methyl aniline in sulfuric acid and then slowly adding nitric acid to produce the nitration product. The reaction mixture is then neutralized and crystallized to obtain Acid Orange 89 . Industrial production methods often involve similar steps but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Acid Orange 89 undergoes several types of chemical reactions, including:
Reduction: Under weak acidic conditions, Acid Orange 89 can be reduced.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of nitro and amino groups.
Complex Formation: Acid Orange 89 can form complexes with metals, such as chromium, which enhances its dyeing properties.
Common reagents used in these reactions include reducing agents like sodium dithionite and complexing agents like chromium salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acid Orange 89 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator.
Biology: In biological research, Acid Orange 89 is used for staining cells and tissues, particularly in microscopy.
Medicine: The compound is used in some diagnostic procedures to highlight specific structures or substances.
Industry: Acid Orange 89 is extensively used in the textile industry for dyeing fabrics, in the leather industry for coloring leather, and in the plastics industry for adding color to plastic products
Wirkmechanismus
The mechanism by which Acid Orange 89 exerts its effects involves its ability to bind to specific substrates, such as proteins or fibers, through ionic and hydrogen bonding. This binding results in the vivid coloration observed in dyed materials. The molecular targets and pathways involved include interactions with amino groups and other functional groups present in the substrates .
Vergleich Mit ähnlichen Verbindungen
Acid Orange 89 can be compared with other similar compounds, such as:
Acid Orange 3: Another azo dye with similar applications but different chemical properties.
Acid Orange 19: Known for its use in textile dyeing, similar to Acid Orange 89 but with different solubility and stability characteristics.
Acid Orange 20: Used in similar industries but has a different molecular structure and dyeing properties.
Acid Orange 89 is unique due to its specific chemical structure, which provides distinct dyeing properties and stability under various conditions.
Eigenschaften
CAS-Nummer |
12269-95-3 |
|---|---|
Molekularformel |
C32H22N10O8.Cr.Na |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






